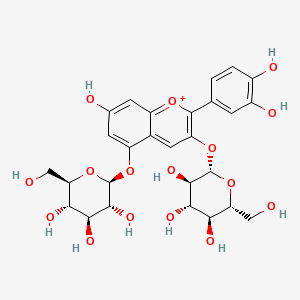

Cyanin

Descripción

Contextualization within the Flavonoid Class and Anthocyanin Subgroup

This compound is classified as a flavonoid, a large and diverse group of secondary plant metabolites. mdpi.com Flavonoids are characterized by a basic skeleton of two aromatic rings connected by a three-carbon bridge. mdpi.com Within the flavonoid class, this compound belongs to the anthothis compound subgroup. mdpi.comatamanchemicals.com Anthocyanins are water-soluble pigments responsible for many of the red, purple, and blue colors seen in the flowers, fruits, leaves, and roots of higher plants. atamanchemicals.comwikipedia.org

The core structure of an anthothis compound is the flavylium (B80283) ion, which is the aglycone (non-sugar) part, also known as an anthocyanidin. atamanchemicals.com this compound is a glycoside of the anthocyanidin called cyanidin (B77932). nobelprize.org Specifically, this compound is cyanidin-3,5-di-O-glucoside, meaning it has two glucose molecules attached to the cyanidin core at the 3 and 5 positions. genome.jppharmacompass.com The presence and position of these sugar moieties, as well as other potential modifications, influence the stability and color of the pigment. mdpi.com

Historical Perspectives in Plant Pigment Research

The study of anthocyanins, including this compound, has a rich history. The term "anthothis compound" was coined in 1835 by the German botanist Ludwig Marquart, derived from the Greek words anthos (flower) and kyanos (blue). americanscientist.org For a long time, these pigments were simply observed as "colored cell sap." americanscientist.org

A significant breakthrough in understanding the chemical nature of these pigments came in the early 20th century. Richard Willstätter and his colleagues, in work conducted between 1912 and 1916, were instrumental in elucidating the molecular structure of anthocyanins. americanscientist.org They isolated the characteristic pigment from a variety of plants, including the blue cornflower (Centaurea cyanus), and discovered that anthocyanins are glycosides. nobelprize.org They were able to separate the sugar component from the colored aglycone, which they named "cyanidin." nobelprize.org

Willstätter's research also shed light on the reason for color variation in different plants containing the same anthothis compound. nobelprize.org He demonstrated that the color of the pigment is dependent on the pH of the plant's sap; for instance, the same anthothis compound is red in the acidic sap of roses and blue in the alkaline sap of cornflowers. nobelprize.org The pigment isolated from blue cornflowers in 1913, later identified as a complex involving this compound, was named protothis compound. wikipedia.org An identical pigment was isolated from a red rose in 1915. wikipedia.org This early work laid the foundation for the fields of molecular genetics and plant physiology concerning these vibrant compounds. americanscientist.org

Current Research Landscape and Emerging Trends for this compound

The interest in this compound and other anthocyanins has surged in recent decades, driven by growing consumer demand for natural alternatives to synthetic food colorants and a deeper scientific interest in their bioactive properties. mdpi.commarkwideresearch.com Current research is multifaceted, exploring various aspects of this compound's chemistry and potential applications.

A significant area of investigation is the stability of this compound. Anthothis compound stability is influenced by factors such as pH, temperature, light, and oxygen. mdpi.comnih.gov Studies have shown that this compound, like other anthocyanins, is most stable in acidic conditions (pH < 3). mdpi.comekb.eg As the pH increases, the color and stability change, with the flavylium cation (red) being the most stable form at low pH. nih.gov At neutral or higher pH values, the structure can transform into colorless or less stable forms. nih.gov For example, the half-life of cyanidin-3-O-glucoside, a related compound, decreases significantly as the pH increases from 3.0 to 6.0 when heated. mdpi.com

| pH Range | Predominant Form | Observed Color |

|---|---|---|

| 1–2 | Flavylium Cation | Red |

| 3 | Pink | |

| 4–6 | Quinoidal Base, Carbinol Pseudobase, Chalcone (B49325) | Violet/Purple |

| 7–8 | Blue | |

| 9–11 | Green | |

| 12 | Yellow |

This table illustrates the general color changes of anthocyanins, such as those derived from red cabbage which are primarily cyanidin glycosides, in response to varying pH levels. mdpi.com

Another major research trend is the investigation of this compound's role in complex pigment systems. In the blue cornflower, for example, the vibrant blue color is not due to a simple this compound solution but a complex metalloanthothis compound called protothis compound. wildflowerfinder.org.ukipb.pt This supramolecular structure consists of this compound (specifically cyanidin-3-O-(6-O-succinylglucoside)-5-O-glucoside), a flavone, and metal ions (Fe³⁺, Mg²⁺, and Ca²⁺) in a specific stoichiometric ratio. ipb.ptnih.gov This complexation significantly stabilizes the blue color at the pH found in the flower's petals. wildflowerfinder.org.uk

Furthermore, the antioxidant properties of cyanidin, the core of this compound, are a subject of intense study. americanscientist.org Research is also exploring the biosynthesis of this compound and related anthocyanins, with the aim of potentially enhancing their production in plants through biotechnological methods. researchgate.netnih.gov The identification of this compound derivatives in various plant sources, such as red cabbage and different varieties of cornflower, continues to expand our understanding of the diversity and distribution of these pigments in nature. ekb.egmedipol.edu.trmdpi.com The increasing focus on natural and functional ingredients has positioned this compound as a key compound in the ongoing exploration of phytochemicals. markwideresearch.com

| Plant Source | Major this compound-Related Compounds Identified |

|---|---|

| Blue Cornflower (Centaurea cyanus) | Cyanidin 3,5-diglucoside and its acylated derivatives (e.g., cyanidin 3-O-(6″-malonyl-glucoside)-5-O-glucoside, cyanidin 3-O-(6″-O-succinyl-glucoside)-5-O-glucoside). ipb.ptmdpi.com |

| Pink Cornflower (Centaurea cyanus) | Predominantly pelargonidin (B1210327) derivatives, but also contains cyanidin derivatives. mdpi.com |

| Red Cabbage (Brassica oleracea) | Cyanidin-3-diglucoside-5-glucoside and cyanidin 3,5-diglucoside are major constituents. ekb.eg Many are acylated. medipol.edu.tr |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

20905-74-2 |

|---|---|

Fórmula molecular |

C27H31O16+ |

Peso molecular |

611.5 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32)/p+1/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |

Clave InChI |

RDFLLVCQYHQOBU-ZOTFFYTFSA-O |

SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

SMILES isomérico |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Otros números CAS |

20905-74-2 2611-67-8 |

Origen del producto |

United States |

Isolation, Purification, and Advanced Analytical Characterization of Cyanin

Methodologies for Extraction and Enrichment of Cyanin from Biological Matrices

The extraction and enrichment of this compound from biological sources involve various techniques aimed at isolating the target compound from complex mixtures while preserving its stability. Anthocyanins, including this compound, are sensitive to factors such as pH, light, and temperature, which must be carefully controlled during the extraction process to prevent degradation. creative-proteomics.commdpi.comcsic.es

Solvent-Based Extraction Optimization

Solvent-based extraction is a widely adopted method for the initial recovery of anthocyanins from plant materials. The choice of solvent, temperature, time, and solid-to-liquid ratio significantly influences the extraction efficiency and the yield of this compound. Acidified organic solvents are commonly employed to enhance the solubility and stability of anthocyanins. creative-proteomics.commdpi.com

Commonly used solvent systems include methanol (B129727), ethanol (B145695), or acidified aqueous solutions (e.g., 1% HCl in methanol or acidified ethanol/water mixtures). creative-proteomics.comspkx.net.cnadvion.com For instance, a mixture of absolute ethanol, water, and hydrochloric acid (50:50:0.5, V/V) has been used for optimal anthothis compound yield from black rice. spkx.net.cn Acidified methanol (85:15, v/v with 1.0 N HCl) combined with sonication has also proven effective for extracting C3G from ground black rice. advion.com

Optimization studies often utilize methodologies like Response Surface Methodology (RSM) to determine the ideal extraction parameters. For example, optimizing stirring-assisted extraction (SAE) of anthocyanins from roselle calyces identified optimal conditions as 50% ethanol acidified with 2% citric acid, a 15-minute extraction time, and a solid-to-liquid ratio of 1:15 g/mL, resulting in a total anthothis compound content (expressed as C3G equivalent) of 4.03 mg/g crude drug. jabonline.in Another study optimizing anthothis compound extraction from lipote fruit using an acidified ethanol solvent system found optimal parameters to be 8.4°C, 29.0% solid-liquid ratio, and 172.0 minutes, predicting a total anthothis compound content of 932.9 mg C3G/L. researchgate.net

Accelerated Solvent Extraction (ASE) and Supercritical CO2 extraction are also explored for their efficiency and sustainability in recovering functional compounds, including anthocyanins like C3G, from sources like blueberry residues. ASE using 79.8% ethanol/water at 41.3°C for one cycle showed higher total anthothis compound yields compared to Supercritical CO2 extraction. acs.org Microwave-assisted extraction (MAE) has demonstrated efficiency for extracting anthothis compound derivatives, including C3G, from sources like purple corn and mulberry, often providing faster and more efficient extraction compared to conventional methods. mdpi.commdpi.comnih.gov

Data from extraction optimization studies highlight the impact of solvent composition, temperature, time, and solid-to-liquid ratio on this compound yield.

| Extraction Method (Source) | Solvent System | Optimized Conditions | This compound Yield/Content (Equiv.) |

| Stirring-Assisted Extraction (Roselle Calyces) jabonline.in | 50% Ethanol acidified with 2% Citric Acid | 15 min, 1:15 g/mL (Solid-to-Liquid Ratio) | 4.03 mg/g crude drug (C3G equiv.) |

| Acidified Ethanol Extraction (Lipote Fruit) researchgate.net | Ethanol, Water, Acetic Acid (50:50:1 v/v/v) | 8.4°C, 29.0% (Solid-Liquid Ratio), 172.0 min | 750.5 mg/L (C3G equiv.) [Validated Yield] |

| Accelerated Solvent Extraction (Blueberry Residues) acs.org | 79.8% Ethanol/Water | 41.3°C, 1 cycle | Higher total anthocyanins (C3GE) compared to SC-CO2 |

| Microwave-Assisted Extraction (Mulberry) nih.gov | 59.6% Acidified Methanol | 425 W, 25 (v/w) Liquid-to-Solid Ratio, 132 s | 54.72 mg/g mulberry powder (Total Anthocyanins) |

| Conventional Solvent Extraction (Black Rice) spkx.net.cn | Absolute Ethanol, Water, HCl (50:50:0.5 V/V) | 50°C, 1 h, 3 times (10-fold volume) | Optimal anthocyanins yield |

| Acidified Methanol Extraction (Black Rice) advion.com | Methanol acidified with 1.0 N HCl (85:15, v/v) | Sonication for 15 min, Centrifugation | Effective extraction of C3G |

Solid-Phase Extraction Techniques

Solid-Phase Extraction (SPE) is a valuable technique for the enrichment and cleanup of this compound from crude extracts, removing interfering compounds and concentrating the target analytes. SPE cartridges packed with various stationary phases, such as C18, are commonly used for anthothis compound purification. creative-proteomics.comanalis.com.mywhiterose.ac.uknih.gov

The principle of SPE for anthocyanins often involves the adsorption of anthocyanins onto the stationary phase, followed by washing steps to remove impurities and then elution of the anthocyanins using an appropriate solvent. For example, C18 cartridges are frequently used, where anthocyanins interact with the solid phase via hydrophobic interactions. whiterose.ac.uk Free sugars and other polar interferents can be removed with acidified water, while anthocyanins are subsequently eluted with acidified ethanol. whiterose.ac.uk

Macroporous resins, such as AB-8, are also effective for the purification of anthocyanins, including C3G, from crude extracts like those from black rice or red raspberries. spkx.net.cnresearchgate.net These resins offer good adsorption and desorption rates, allowing for significant enrichment of anthocyanins. spkx.net.cnresearchgate.net One study purifying anthocyanins from black rice using AB-8 resin achieved a 6.02-fold enrichment of anthocyanins content. spkx.net.cn Another study using AB-8 resin for red raspberry anthocyanins reported a 19.1-fold purity increase with a 98.84% recovery yield after one run. researchgate.net

SPE can be used as a preliminary cleanup step before chromatographic analysis, improving the quality of the sample injected onto HPLC or UHPLC systems. analis.com.my Polyamide SPE has also been employed for cleaning up crude methanolic extracts of mulberry anthocyanins. researchgate.net

Chromatographic Separation Techniques for this compound and its Glycosides

Chromatographic techniques are essential for the separation and purification of this compound and its various glycosides from complex biological samples. These methods provide high resolution and allow for the isolation and quantification of individual anthothis compound compounds.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis and purification of this compound and other anthocyanins. It offers good separation efficiency and can be coupled with various detectors, such as UV-Vis spectrophotometry or mass spectrometry (MS), for identification and quantification. creative-proteomics.comadvion.comphcog.combvsalud.orgnih.govresearchgate.netnih.gov

Reversed-phase HPLC using C18 columns is a common approach for separating anthocyanins. creative-proteomics.comphcog.combvsalud.orgresearchgate.netnih.gov The mobile phase typically consists of acidified water and an organic solvent like acetonitrile (B52724) or methanol. phcog.combvsalud.orgresearchgate.netnih.gov Acidic conditions (e.g., using formic acid or trifluoroacetic acid) are crucial in the mobile phase to maintain the stability of this compound and ensure good chromatographic peak shape. creative-proteomics.comanalis.com.mybvsalud.orgresearchgate.netnih.gov Detection is often performed at wavelengths around 520 nm, which is characteristic of the UV-Vis absorption of this compound. creative-proteomics.comadvion.comphcog.combvsalud.orgresearchgate.net

HPLC applications for this compound include quantitative analysis in various biological matrices. creative-proteomics.comphcog.combvsalud.orgnih.gov For example, an HPLC method for determining C3G in rat plasma used a mobile phase of 0.1% trifluoroacetic acid aqueous solution and acetonitrile (81:19) with detection at 525 nm. analis.com.my HPLC coupled with diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS) is recommended for identifying and quantifying C3G in plant extracts.

Preparative HPLC can be used for isolating larger quantities of pure this compound from crude extracts. advion.comresearchgate.netnih.govtandfonline.com High-speed counter-current chromatography (HSCCC) is another preparative technique that has been successfully applied for isolating C3G with high purity (e.g., 98.1% purity from blue honeysuckle fruit extract). nih.gov HSCCC has also been used to purify C3G from mulberry fruit and blueberries, achieving purities above 94%. mdpi.combvsalud.org

Detailed research findings from HPLC applications provide specific chromatographic conditions and performance data.

| Matrix | Column | Mobile Phase | Flow Rate | Detection Wavelength | Key Findings | Citation |

| Rat Plasma | Not specified (RRLC) | 0.1% TFA aq. solution: Acetonitrile (81:19) | 0.5 mL/min | 525 nm | Optimized RRLC method for C3G determination. | analis.com.my |

| Various Plants | 20RBAX Eclipse XDB-C18 (5 μm, 4.6 mm × 250 mm) | Acetonitrile (A), 0.1% Phosphoric acid in water (B); Gradient elution | 1.0 mL/min | 520 nm | Quantification of C3G in eight plants; good linearity (R² = 0.999). | phcog.com |

| Mulberry Fruit | Eclipse XDB-C18 (5 μm, 4.6 x 250 mm I.D.) | Acetonitrile (0.5% formic acid) (A), Water (0.5% formic acid) (B); Gradient elution | 1.0 mL/min | 520 nm | Developed and validated HPLC method for C3G and C3R; good linearity (r² = 0.9996). | bvsalud.org |

| Black Rice Extract | Not specified (Analytical HPLC/UV/MS) | Not specified (See Table 1 in source) | Not specified | UV/MS | Confirmed C3G at 12.1 min using MS spectra database. | advion.com |

| Black Rice Extract (PrepLC/Flash) | Not specified | Not specified (See method table in source) | Not specified | 520 nm (trigger for fraction collection) | Purification of C3G with 99.0% purity. | advion.com |

| Red Kiwifruit | Not specified (Preparative HPLC) | Acidified ethanol extract | Not specified | Not specified | Isolation of C3G and other anthocyanins. | nih.gov |

| Tubtim Chumphae Rice Bran | XDB-C18 (5 μm, 4.6 × 150 mm) | 0.1% TFA in Milli-Q water (A), Acetonitrile (B); Gradient elution | 0.4 mL/min | 530 nm | Quantification of C3G; eluted at 7.729 min. | nih.gov |

| Blueberry (Acylated C3G) | Not specified (Preparative HPLC) | ACN (A), H₂O + 0.1% TFA (B); Gradient elution (40-95% A in 10 min) | 15 mL/min | 280 nm | Separation and purification of acylated C3G. | tandfonline.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it suitable for rapid and efficient analysis of complex anthothis compound profiles, including this compound and its glycosides. researchgate.netnih.govmdpi.comlcms.cz

UHPLC systems typically utilize columns packed with smaller particles (e.g., < 2 μm) and operate at higher pressures and faster flow rates. researchgate.netnih.govlcms.cz This allows for shorter run times while maintaining or improving separation efficiency. nih.gov

UHPLC methods for anthocyanins often employ reversed-phase columns, such as C18 or pentafluorophenyl (PFP) phases. researchgate.netnih.govlcms.cz Mobile phases are similar to HPLC, commonly consisting of acidified water and organic solvents like acetonitrile, but with optimized gradients and flow rates for faster separation. researchgate.netnih.gov Detection is typically performed using UV-Vis detectors at around 520 nm, or with more sensitive techniques like tandem mass spectrometry (MS/MS). nih.govresearchgate.netnih.gov

A rapid UHPLC-UV method using a Kinetex PFP core-shell column (150 × 2.1 mm, 1.7 μm) separated six anthocyanins, including C3G, in just 5 minutes. researchgate.netnih.gov The mobile phase consisted of 5% formic acid (A) and acetonitrile (B) with a gradient elution. researchgate.netnih.gov This method demonstrated good recoveries (97.8-102.6%) and low relative standard deviations for repeatability. researchgate.netnih.gov Another UHPLC method for anthocyanins in red onion identified nine different anthocyanins, including C3G. mdpi.com

UHPLC coupled with MS/MS provides high sensitivity and specificity for quantifying anthocyanins in complex matrices, including biological samples like plasma. nih.gov LC-MS/MS can detect C3G at very low concentrations. creative-proteomics.comnih.gov

Capillary Electrophoresis (CE) for Resolution Enhancement

Capillary Electrophoresis (CE) is an alternative separation technique that offers high separation efficiency, low sample and solvent consumption, and rapid analysis times for charged molecules like anthocyanins. csic.esnih.govresearchgate.netresearchgate.netnih.gov

CE separates analytes based on their charge-to-size ratio within a narrow capillary tube filled with an electrolyte solution under an applied electric field. The migration behavior of anthocyanins in CE is influenced by factors such as buffer pH, composition, and the presence of additives. researchgate.netresearchgate.net

CE has been explored for the analysis of anthocyanins, demonstrating significantly higher efficiency, selectivity, and speed compared to HPLC for separating mixtures of flavonoid-3-O-glycosides differing in their sugar moiety. researchgate.net Acidic buffers are often preferred for anthothis compound analysis in CE to maintain stability, although alkaline buffers with borate (B1201080) can be used to induce complexation with the sugar moiety, affecting migration. csic.esresearchgate.netresearchgate.net

CE coupled with mass spectrometry (CE-MS) provides a powerful tool for the separation and identification of anthocyanins. csic.esnih.gov A CE-TOF-MS method using poly-LA 313 coated capillaries and a formic acid buffer at pH 1.9 was developed for the analysis of cyanidin (B77932) and C3G in red onion extracts, showing improved stability and separation. csic.es CE-MS/MS can provide detailed structural information through fragmentation patterns. nih.gov

While CE offers advantages in terms of efficiency and sample consumption, challenges can include method robustness and sensitivity compared to LC-MS/MS for certain applications, particularly in complex biological matrices at very low concentrations. csic.esnih.gov However, CE remains a valuable technique for enhancing the resolution of anthothis compound mixtures and for specific analytical challenges.

Spectroscopic and Spectrometric Elucidation of this compound Structures

Detailed structural confirmation and characterization of this compound rely heavily on advanced spectroscopic and spectrometric techniques.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation patterns of this compound, providing crucial information about its structure and modifications.

Tandem Mass Spectrometry (MS/MS, MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSn) is extensively used to study the fragmentation of this compound and its derivatives. This technique involves selecting a precursor ion (the intact this compound molecule or a fragment) and subjecting it to further fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that helps in identifying the structure. For cyanidin-3-glucoside, a common fragmentation pathway observed in positive ion mode is the loss of the glucose moiety (162 Da), yielding a characteristic product ion corresponding to the cyanidin aglycone at m/z 287 dss.go.thabsiskey.complos.orgresearchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.org. This neutral loss of 162 Da is indicative of a hexose (B10828440) sugar like glucose plos.orgsemanticscholar.org. MS/MS can differentiate between different anthocyanins and provide information about the position and type of glycosylation researchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements of the intact this compound molecule and its fragments creative-proteomics.comnih.govmdpi.comresearchgate.netpeerj.com. Precise mass determination allows for the calculation of the elemental composition of the compound, which is critical for confirming its identity and distinguishing it from compounds with similar nominal masses creative-proteomics.com. Instruments like the Orbitrap mass spectrometer are commonly used for HRMS analysis of anthocyanins, offering exceptional mass accuracy and resolving power creative-proteomics.com.

Product-Ion and Common-Neutral-Loss Analysis for Glycosylation Patterns

Product-ion scanning involves monitoring specific fragment ions that are characteristic of anthocyanins, such as the aglycone ions absiskey.comresearchgate.net. Common-neutral-loss analysis specifically looks for the loss of common sugar moieties or acyl groups during fragmentation. For this compound, the neutral loss of 162 Da is a key indicator of the presence of a hexose sugar attached to the aglycone plos.orgsemanticscholar.org. Analyzing these neutral losses and product ions helps in mapping the glycosylation pattern and identifying the type and number of sugar units attached to the cyanidin core absiskey.comresearchgate.net. This is particularly useful for characterizing different anthothis compound glycosides and acylglycosides present in a sample.

Selected Reaction Monitoring (SRM) for Specificity

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and specific targeted MS technique used for the detection and quantification of specific compounds in complex matrices frontiersin.organnualreviews.org. In SRM, a specific precursor ion and one or more of its characteristic product ions are monitored frontiersin.org. For cyanidin-3-glucoside, a typical SRM transition is the precursor ion at m/z 449 (protonated molecule) to the product ion at m/z 287 (cyanidin aglycone) dss.go.thnih.govnih.gov. By monitoring these specific transitions, SRM provides high selectivity, allowing for the accurate detection and quantification of this compound even at low concentrations in complex biological or food samples dss.go.thnih.govnih.govnih.gov.

Table 1: Representative MS Data for Cyanidin-3-Glucoside

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Neutral Loss (Da) | Application | Source |

| ESI-MS/MS | Positive | 449 | 287 | 162 (Hexose) | Fragmentation Analysis | dss.go.thplos.orgnih.govresearchgate.net |

| LC-ESI/MS-MS | Positive | 449.09 | 286.86 | 162.23 | Quantification (SRM) | nih.gov |

| LC-ESI/MS-MS | Negative | 447.3 | 285.2 | 162.1 | Quantification (SRM) | nih.gov |

| MALDI-IMS/MS | Positive | 449 | 287 | 162 (Hexose) | Tissue Localization, Fragmentation | plos.org |

| LC-MS | Positive | 449 | - | - | Identification | researchgate.nettandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the arrangement of atoms within a molecule, allowing for definitive structural confirmation of this compound. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques are employed acs.orgresearchgate.netagriculturejournals.cznih.govmdpi.comuzh.ch.

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their local environment, including their connectivity and neighboring protons. ¹³C NMR spectroscopy provides information about the carbon skeleton of this compound nih.govmdpi.com.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assigning NMR signals to specific atoms and establishing the connectivity between them researchgate.net. These experiments help to confirm the linkage between the cyanidin aglycone and the glucose moiety, as well as the positions of hydroxyl groups and other substituents researchgate.netagriculturejournals.cz. Solid-state ¹³C-NMR has also been utilized to study the interactions of this compound with other compounds, providing insights into its behavior in different matrices uzh.ch.

Analysis of the chemical shifts and coupling constants in NMR spectra, compared to reported data for cyanidin-3-glucoside, allows for unambiguous confirmation of the isolated compound's structure researchgate.netagriculturejournals.cz.

Table 2: Representative ¹H NMR Chemical Shifts for Cyanidin-3-Glucoside (in CD₃OD + TFA)

| Proton Position | Chemical Shift (δ, ppm) |

| H-4 | ~8.9-9.0 |

| H-5 | ~6.5-6.8 |

| H-6 | ~6.3-6.5 |

| H-8 | ~6.6-6.9 |

| H-2' | ~7.5-7.8 |

| H-5' | ~6.8-7.0 |

| H-6' | ~7.5-7.8 |

| Anomeric H (glucose) | ~5.2-5.4 |

| Other glucose protons | ~3.2-4.0 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectral Shifts

UV-Vis spectroscopy is a fundamental tool for characterizing this compound and other anthocyanins, providing information about their electronic transitions and concentration. mdpi.com Anthocyanins exhibit characteristic absorption bands in the visible region of the spectrum, which are responsible for their color. researchgate.net The maximum wavelength of absorption (λmax-vis) for cyanidin-based anthocyanins typically falls within the range of 510-530 nm at low pH. scispace.comumi.ac.id

A significant characteristic of this compound and other anthocyanins is the pronounced effect of pH on their UV-Vis spectra and resulting color. wikipedia.orgtandfonline.comresearchgate.net This phenomenon is due to the existence of anthocyanins in various structural forms depending on the pH of the solution, including the flavylium (B80283) cation, quinonoid bases, carbinol bases, and chalcones. researchgate.nettandfonline.comresearchgate.net

At very low pH (pH < 2), the stable colored species is predominantly the flavylium cation, which exhibits strong absorption in the visible region. scispace.comresearchgate.net As the pH increases, a bathochromic shift (red shift) in the λmax-vis can occur, along with changes in the spectral band shape and intensity. scispace.comtandfonline.comresearchgate.nettandfonline.com For instance, the λmax-vis of cyanidin has been observed to shift from around 517 nm at pH 0.4 to 560-565 nm at pH 5.5-7.5. scispace.comtandfonline.comtandfonline.com This shift is attributed to the equilibrium between the flavylium cation and the quinonoid bases. scispace.com At higher pH values, the colored forms can transform into colorless hemiacetal or chalcone (B49325) forms, leading to a decrease in visible absorbance. scispace.com

The specific spectral shifts and color changes are dependent on the structure of the anthothis compound, including the type and position of glycosylation and acylation. researchgate.net

Table 1: Effect of pH on the Visible Absorption Maximum of Cyanidin

| pH | Approximate λmax-vis (nm) | Observed Color |

| < 3 | ~517 | Red |

| 5.5 | ~560 | Purplish-Red/Violet |

| 7-8 | - | Violet |

| > 11 | - | Blue |

*Note: Spectral characteristics can vary slightly depending on the solvent and specific conditions. mdpi.comresearchgate.net Data compiled from various sources. wikipedia.orgscispace.comtandfonline.comresearchgate.nettandfonline.com

Fluorescence Spectroscopy and Photophysical Characterization

Fluorescence spectroscopy provides insights into the photophysical properties of this compound, including its emission characteristics and quantum yield. While the flavylium cation form of anthocyanins is generally considered weakly fluorescent, other equilibrium forms, particularly the quinonoid bases, can exhibit fluorescence. scispace.com

Studies on cyanidin have shown fluorescence emission in the wavelength range of 280 to 700 nm, with notable bands around 310 nm and a lower intensity band in the visible range around 615 nm at pH 5.5. scispace.comresearchgate.net The visible fluorescence emission band has been attributed to the quinonoid bases. researchgate.net

Glycosylation can influence the fluorescence properties of cyanidin. For example, cyanidin 3-O-β-glucopyranoside (Cy3Glc) has been reported to show a fluorescence emission maximum at 380 nm and no significant fluorescence emission in the visible range, with a significantly lower fluorescence emission intensity compared to cyanidin at pH 5.5. scispace.com This suggests that the 3-glucosidic substitution impacts the fluorescence behavior. scispace.com

The photophysical properties of cyanine (B1664457) dyes, a broader class of compounds that includes structural motifs found in anthocyanins, are known to be influenced by their structure, including the length of polymethine chains and the nature of terminal groups. beilstein-journals.orgresearchgate.netrsc.orglumiprobe.com These properties, such as absorption and emission wavelengths, extinction coefficients, and quantum yields, can be tuned through chemical modifications. beilstein-journals.orglumiprobe.com While "this compound" specifically refers to cyanidin-3,5-O-diglucoside, the principles of photophysical characterization applied to cyanine dyes are relevant to understanding the behavior of this anthothis compound. High extinction coefficients and good quantum yields are desirable photophysical characteristics for fluorescent compounds. researchgate.netlumiprobe.com

Table 2: Fluorescence Emission Maxima of Cyanidin and Cyanidin 3-O-β-glucopyranoside at pH 5.5

| Compound | Excitation Wavelengths (nm) | Emission Maxima (nm) | Relative Intensity (Arbitrary Units) |

| Cyanidin | 220, 230 | 310, 615 | Higher (e.g., ~170 at 230 nm exc.) |

| 270, 280 | 310, 615 | Lower (e.g., ~70 at 270 nm exc.) | |

| Cyanidin 3-O-β-glucopyranoside | 220, 230 | 380 | Lower (e.g., ~20 at 230 nm exc.) |

| 270, 280 | 380 | Lower (e.g., ~20 at 270 nm exc.) |

*Note: Data is illustrative and based on reported findings at a specific pH. scispace.comresearchgate.net

Isomer Differentiation and Characterization

This compound can exist in various isomeric forms, particularly as glycosides with different sugar moieties attached at different positions of the cyanidin backbone. Differentiating and characterizing these isomers is essential for accurately assessing the anthothis compound composition of a sample.

HPLC coupled with DAD and MS detectors is a powerful combination for separating and identifying anthothis compound isomers. rsc.orgnih.gov HPLC separates compounds based on their differential interactions with the stationary and mobile phases. By optimizing chromatographic conditions, such as the stationary phase (e.g., C18 columns are commonly used mdpi.comrsc.org), mobile phase composition (typically water, acetonitrile, and methanol with acid modifiers like formic acid mdpi.com), and gradient elution profiles, effective separation of closely related isomers can be achieved. rsc.org

Mass spectrometry, particularly tandem MS, plays a crucial role in the characterization and differentiation of isomers. rsc.orgnih.gov Isomers may have the same molecular formula but exhibit distinct fragmentation patterns upon collision-induced dissociation (CID). nih.gov Analyzing these fragmentation patterns allows for the identification of the sugar moieties and their positions of attachment to the cyanidin aglycone. nih.gov For example, LC-MS/MS has been used to differentiate anthothis compound isomers like cyanidin sophoroside and cyanidin 3,5-diglucoside based on their product-ion analysis. nih.govresearchgate.net

NMR spectroscopy can provide detailed structural information, allowing for the unambiguous identification of isomers and the determination of the exact positions and configurations of glycosidic linkages and acyl groups. mdpi.comresearchgate.net

Method Validation and Quantification Strategies

Accurate quantification of this compound and other anthocyanins in complex matrices requires validated analytical methods. Method validation is a process that demonstrates the suitability of an analytical method for its intended purpose, ensuring reliability and trustworthiness of the results. researchgate.netagriculturejournals.cz Key validation parameters typically include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.commdpi.comagriculturejournals.czmdpi.com

HPLC coupled with DAD or MS is widely used for the quantification of individual anthocyanins, including this compound. mdpi.commdpi.comrsc.org Quantification is often achieved by using external calibration curves prepared with commercially available standards of the target compounds or related anthocyanidins. mdpi.comrsc.orgmdpi.com However, the availability of commercial standards for all possible anthothis compound derivatives can be limited. rsc.org In such cases, quantification may be performed using the aglycone (e.g., cyanidin) or a readily available glycoside as a reference, assuming similar molar absorptivity or ionization efficiency. rsc.orgmdpi.comusda.gov

The pH differential method is a simple and economical spectrophotometric method for determining the total anthothis compound content in a sample. mdpi.comrsc.orgusda.gov This method is based on the principle that the absorbance of anthocyanins in the visible range is pH-dependent. By measuring the absorbance at a specific wavelength (often around 520 nm) at two different pH values (typically pH 1.0 and 4.5), the total anthothis compound concentration can be calculated using the difference in absorbance and the molar absorptivity of a reference compound, such as cyanidin-3-glucoside. umi.ac.idusda.gov While useful for total anthothis compound content, this method does not provide information on individual anthocyanins or isomers. rsc.orgusda.gov

Validation studies for anthothis compound quantification methods using chromatography-based techniques have generally shown good results for parameters such as linearity, accuracy, and precision. mdpi.commdpi.commdpi.com Linearity is typically assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve, with values ≥ 0.99 indicating high linearity. mdpi.com LOD and LOQ represent the lowest concentrations that can be reliably detected and quantified, respectively. mdpi.commdpi.com Precision, including repeatability and intermediate precision, is evaluated by analyzing replicate samples and is expressed as relative standard deviation (RSD). mdpi.commdpi.com Recovery studies are performed to assess the accuracy of the method by adding known amounts of standards to samples and measuring the percentage recovered. mdpi.comagriculturejournals.czmdpi.com

Table 3: Examples of Validation Parameters for Anthothis compound Quantification Methods

| Validation Parameter | Typical Range / Result | Reference |

| Linearity (R²) | ≥ 0.99 | mdpi.com |

| LOD (µg/mL or ppm) | 0.01–3.7 (chromatographic methods) | mdpi.com |

| LOQ (µg/mL or ppm) | 0.03–8.5 (chromatographic methods) | mdpi.com |

| Precision (RSD %) | < 1% to < 10% (repeatability and intermediate precision) mdpi.com; < 6.2% (within-day HPLC-DAD) mdpi.com | mdpi.commdpi.com |

| Accuracy (Recovery %) | Good results reported mdpi.com; 91.6-119% (within-day HPLC-DAD) mdpi.com; 54-108% (UHPLC-MS in plasma) mdpi.com | mdpi.commdpi.commdpi.com |

Biosynthetic Pathways and Genetic Regulation of Cyanin in Biological Systems

Phenylpropanoid and Flavonoid Pathway Precursors to Cyanin

The biosynthesis of this compound begins with the phenylpropanoid pathway, which provides the initial precursors. This pathway starts with the amino acid phenylalanine. Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Subsequently, cinnamic acid is modified by cinnamate (B1238496) 4-hydroxylase (C4H) to produce 4-coumaric acid, which is then converted to 4-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) frontiersin.orgfrontiersin.orgmaxapress.commdpi.comoup.com. This 4-coumaroyl-CoA serves as a key precursor that enters the flavonoid pathway frontiersin.orgfrontiersin.orgmaxapress.commdpi.comwikipedia.org.

Within the flavonoid pathway, 4-coumaroyl-CoA is combined with malonyl-CoA through the action of chalcone (B49325) synthase (CHS) to form a chalcone, specifically naringenin (B18129) chalcone frontiersin.orgfrontiersin.orgwikipedia.orgontosight.aimdpi.com. Chalcone isomerase (CHI) then catalyzes the isomerization of naringenin chalcone into the flavanone (B1672756) naringenin frontiersin.orgfrontiersin.orgwikipedia.orgontosight.aimdpi.com. Naringenin is a universal substrate and a crucial branch point in flavonoid biosynthesis, leading to the synthesis of various flavonoid classes, including anthocyanins frontiersin.org.

Further steps in the pathway involve the conversion of naringenin into dihydroflavonols. This is catalyzed by flavanone 3-hydroxylase (F3H), which converts naringenin into dihydrokaempferol (B1209521) (DHK) frontiersin.orgwikipedia.orgontosight.aimdpi.comnih.govnih.govmaxapress.comresearchgate.netbiotech-asia.org. Dihydroflavonols, such as DHK, dihydroquercetin (DHQ), and dihydromyricetin (B1665482) (DHM), are important intermediate metabolites and represent key branch points for the synthesis of flavonols, anthocyanins, and proanthocyanidins (B150500) nih.gov. The specific hydroxylation pattern of the B-ring of these dihydroflavonols determines the final anthocyanidin produced frontiersin.orgnih.govjst.go.jpresearchgate.netnih.govoup.com.

Enzymatic Steps in this compound Biosynthesis

The conversion of these dihydroflavonol precursors into cyanidin (B77932) and its glycosides involves a series of enzymatic reactions.

Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) Activity

Chalcone Synthase (CHS) is the first committed enzyme in the flavonoid biosynthesis pathway. It catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone frontiersin.orgfrontiersin.orgwikipedia.orgontosight.aimdpi.com. This reaction forms the basic C15 flavonoid skeleton. Chalcone Isomerase (CHI) then acts on the chalcone product of CHS, catalyzing the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone naringenin frontiersin.orgfrontiersin.orgwikipedia.orgontosight.aimdpi.com. Both CHS and CHI are essential for directing metabolic flux towards flavonoid production, including the precursors for this compound biosynthesis frontiersin.orgmaxapress.commdpi.comresearchgate.net.

Flavanone 3-Hydroxylase (F3H) and Flavonoid Hydroxylases (F3'H, F3'5'H)

Flavanone 3-Hydroxylase (F3H) is a key enzyme that catalyzes the hydroxylation of flavanones at the C-3 position of the C-ring, converting them into dihydroflavonols frontiersin.orgwikipedia.orgontosight.aimdpi.comnih.govnih.govmaxapress.comresearchgate.netbiotech-asia.org. F3H acts on naringenin to produce dihydrokaempferol (DHK) frontiersin.orgwikipedia.orgontosight.ainih.gov. F3H activity is necessary for the production of both flavonols and anthocyanins nih.govmaxapress.com.

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H) are cytochrome P450 enzymes that determine the hydroxylation pattern of the B-ring of flavonoids frontiersin.orgnih.govjst.go.jpresearchgate.netnih.govoup.comnih.govishs.orgnih.gov. F3'H catalyzes the hydroxylation at the 3' position, converting DHK into dihydroquercetin (DHQ) frontiersin.orgnih.gov. DHQ is a direct precursor for cyanidin biosynthesis nih.gov. F3'5'H catalyzes hydroxylation at both the 3' and 5' positions of the B-ring, converting DHK to dihydromyricetin (DHM) or DHQ to DHM frontiersin.orgnih.govoup.com. The presence and activity of F3'H versus F3'5'H dictate whether the pathway primarily leads to cyanidin-based pigments (requiring F3'H) or delphinidin-based pigments (requiring F3'5'H) nih.govjst.go.jpresearchgate.netnih.govoup.com.

Dihydroflavonol 4-Reductase (DFR) and Anthocyanidin Synthase (ANS/LDOX)

Dihydroflavonol 4-Reductase (DFR) catalyzes the reduction of dihydroflavonols (DHK, DHQ, and DHM) into their corresponding colorless leucoanthocyanidins (leucopelargonidin, leucocyanidin (B1674801), and leucodelphinidin, respectively) frontiersin.orgmaxapress.comwikipedia.orgontosight.ainih.govmdpi.comfrontiersin.orgbio-conferences.orgresearchgate.net. For cyanidin biosynthesis, DFR acts specifically on DHQ to produce leucocyanidin ontosight.ai. DFR is a crucial enzyme as it directs intermediates towards the anthothis compound pathway, competing with enzymes like flavonol synthase (FLS) which leads to flavonols frontiersin.orgmaxapress.comresearchgate.netresearchgate.net.

Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), catalyzes the oxidation of colorless leucoanthocyanidins into colored anthocyanidins maxapress.comontosight.ainih.govmdpi.comfrontiersin.orgbio-conferences.orgresearchgate.netresearchgate.netontosight.aiuniprot.orgplos.orgresearchgate.netnotulaebotanicae.ronih.govrsc.org. This is a critical step in the pathway, resulting in the formation of the chromophore structure of anthocyanidins ontosight.ai. ANS/LDOX is a 2-oxoglutarate-dependent dioxygenase that requires ferrous iron (Fe²⁺) as a cofactor nih.govbio-conferences.orgresearchgate.netresearchgate.netuniprot.orgnotulaebotanicae.ronih.gov. For this compound biosynthesis, ANS/LDOX converts leucocyanidin into cyanidin ontosight.ai. This reaction involves the dehydroxylation of C-4 and the formation of a double bond in ring C nih.gov.

UDP-Glucose Flavonoid 3-O-Glucosyltransferase (UFGT) and other Glycosyltransferases

Anthocyanidins, such as cyanidin, are relatively unstable. To become stable and soluble, they undergo glycosylation, primarily at the C-3 hydroxyl group frontiersin.orgmaxapress.comontosight.aifrontiersin.orgnotulaebotanicae.roresearchgate.net. This crucial step is catalyzed by UDP-Glucose Flavonoid 3-O-Glucosyltransferase (UFGT) maxapress.comontosight.aifrontiersin.org. UFGT transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of the anthocyanidin, forming anthocyanidin-3-O-glucoside, such as cyanidin-3-O-glucoside (chrysanthemin), which is a major form of this compound maxapress.comontosight.ai.

Other glycosyltransferases and modifying enzymes (like methyltransferases and acyltransferases) can further modify the anthocyanidin structure by adding sugars or acyl groups at different positions, leading to the diverse array of anthocyanins found in plants frontiersin.orgmaxapress.commdpi.comresearchgate.net. These modifications can affect the color, stability, and solubility of the anthothis compound pigments.

Transcriptional Regulation of this compound Accumulation

The biosynthesis of this compound is tightly regulated at the transcriptional level, ensuring that these pigments are produced at the appropriate time, in specific tissues, and in response to environmental cues. The expression of the structural genes involved in the phenylpropanoid and flavonoid pathways, particularly those in the anthothis compound branch, is controlled by a complex network of transcription factors (TFs) maxapress.comnih.govfrontiersin.orgmdpi.comfrontiersin.org.

A key regulatory mechanism involves the formation of a ternary protein complex known as the MBW complex, consisting of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins nih.govmdpi.comoup.comresearchgate.netmdpi.comfrontiersin.orgacs.orgnih.gov.

R2R3-MYB proteins: These TFs play a dominant role in regulating anthothis compound biosynthesis and act as major activators or repressors nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org. Activating R2R3-MYB proteins bind to the promoters of structural genes, promoting their expression nih.govfrontiersin.orgmdpi.comoup.commdpi.com.

bHLH proteins: These TFs interact with R2R3-MYB and WD40 proteins to form the MBW complex nih.govoup.comresearchgate.netmdpi.comacs.org. They are essential components for the activation of late biosynthetic genes (LBGs) nih.govmdpi.com.

WD40 proteins: These proteins typically act as scaffold proteins, facilitating the interaction between MYB and bHLH proteins and stabilizing the MBW complex oup.comresearchgate.netmdpi.com. While they may not have direct transcriptional regulatory activity on their own, they are crucial for the function of the MBW complex researchgate.netmdpi.com.

The MBW complex collectively binds to cis-acting elements in the promoters of anthothis compound biosynthetic genes, including those encoding CHS, CHI, F3H, DFR, ANS, and UFGT, thereby regulating their transcription nih.govmdpi.comoup.commdpi.comacs.org. The expression of early biosynthetic genes (EBGs) like CHS, CHI, and F3H can be modulated by MYB-TFs, while LBGs such as DFR, ANS, and UFGT are typically regulated by the complete MBW complex nih.govmdpi.com.

Environmental factors such as light, temperature, and stress can influence anthothis compound accumulation by affecting the expression and activity of these regulatory TFs and the MBW complex maxapress.comnotulaebotanicae.rofrontiersin.org. For example, low temperature can induce the expression of key positive regulators that form active MBW complexes, leading to enhanced anthothis compound accumulation maxapress.comfrontiersin.org.

Transcription factors can also act as repressors of anthothis compound biosynthesis, often by competing with activating MYB proteins for interaction with bHLH proteins or by directly binding to the promoters of structural genes frontiersin.orgresearchgate.netfrontiersin.org. The balance between the activity of activating and repressing TFs fine-tunes the level of this compound accumulation in plant tissues frontiersin.org.

MYB, bHLH, and WD40 Transcription Factor Complexes (MBW)

A central regulatory mechanism for anthothis compound biosynthesis involves the formation of a ternary transcriptional activation complex known as the MYB-bHLH-WD40 (MBW) complex. maxapress.comresearchgate.netfrontiersin.orgashs.orgmdpi.comfrontiersin.orgmdpi.com This complex is composed of proteins from three different transcription factor families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat (WDR) proteins. maxapress.comfrontiersin.orgmdpi.comfrontiersin.org The MBW complex plays a crucial role in modulating the expression of anthothis compound structural genes. maxapress.comfrontiersin.orgashs.org

In the MBW complex, the MYB protein typically determines the specificity of target gene activation. frontiersin.orgmdpi.com bHLH proteins interact with MYB and WD40 proteins to form the functional complex and are important for recognizing transcription factor binding sites in target gene promoters. researchgate.netfrontiersin.orgfrontiersin.org WD40 proteins, such as TRANSPARENT TESTA GLABROUS1 (TTG1), serve as a stable platform for the interaction between MYB and bHLH proteins. frontiersin.orgfrontiersin.org

While MBW complexes primarily act as activators of anthothis compound biosynthesis, some transcription factors can also repress the pathway. maxapress.com Repression can occur through TFs that interfere with the formation or function of activation complexes, or by directly inhibiting the expression of anthothis compound biosynthetic pathway genes. maxapress.com Some repressors, including certain R2R3-MYB and R3-MYB factors, compete with MYB activators for binding to bHLH proteins, thereby disrupting the formation of functional MBW complexes. maxapress.comresearchgate.net

Specific MYB Transcription Factors (e.g., MYB75, MYB90, MYB113, MYB114)

Specific R2R3-MYB transcription factors are key regulators of anthothis compound biosynthesis. In Arabidopsis, MYB75 (PAP1), MYB90 (PAP2), MYB113 (PAP3), and MYB114 (PAP4) are well-characterized master regulators involved in activating late anthothis compound pathway genes by forming MBW complexes with bHLH and WD40 proteins. mdpi.comfrontiersin.orgmdpi.comencyclopedia.pub Overexpression of these MYBs can lead to increased anthothis compound accumulation. mdpi.comencyclopedia.pub For example, AtMYB75 overexpression in tomato plants induced anthothis compound production. mdpi.com These MYB proteins share highly conserved sequences. mdpi.com

Different MYB transcription factors can regulate different sets of genes within the anthothis compound pathway, contributing to regulatory specificity. mdpi.comencyclopedia.pub For instance, in Arabidopsis, MYB11, MYB12, and MYB111 activate early biosynthetic genes (CHS, CHI, F3H, FLS) but not late genes, while MYB75, MYB90, MYB113, and MYB114 primarily affect the transcription of late genes (DFR, F3'H, UGT75C1, LDOX, GST12). mdpi.comencyclopedia.pub

Regulation by other Transcription Factor Families (e.g., NAC, WRKY, MADS-box, AP2/ERF, ZIP)

Beyond the core MBW components, other transcription factor families also contribute to the regulation of anthothis compound biosynthesis. These include members of the NAC, WRKY, MADS-box, AP2/ERF, and ZIP families. frontiersin.orgnih.govslu.semaxapress.commdpi.comresearchgate.netnih.govoup.comslu.seresearchgate.net

These transcription factors can influence anthothis compound production through various mechanisms, including interacting with MBW components or directly regulating the expression of structural or regulatory genes. researchgate.netfrontiersin.org For example, NAC, WRKY, and MADS-box factors can interact with MYB proteins to form complexes that positively regulate anthothis compound synthesis genes. researchgate.net AP2/ERF transcription factors have also been implicated in regulating anthothis compound biosynthesis, sometimes in response to environmental cues. slu.semdpi.comoup.comnih.gov

Molecular Mechanisms of Gene Activation and Repression

The molecular mechanisms of gene activation by the MBW complex involve the binding of the complex to regulatory elements in the promoters of anthothis compound structural genes, thereby activating their transcription. mdpi.commdpi.com The MYB protein's R2R3 domain is crucial for DNA binding, and the R3 domain often contains a conserved motif necessary for interaction with bHLH proteins. mdpi.comencyclopedia.pub

Repression of anthothis compound biosynthesis can occur through several mechanisms. Repressor transcription factors can compete with activator MYBs for binding to bHLH proteins, preventing the formation of the active MBW complex. maxapress.comresearchgate.net Some repressors may directly bind to the promoters of structural genes and inhibit transcription. maxapress.com Additionally, post-transcriptional and post-translational modifications of transcription factors can also influence their activity and the regulation of anthothis compound biosynthesis. maxapress.com Repression motifs within transcription factors are important regulatory elements in inhibiting anthothis compound synthesis. maxapress.com

Environmental and Developmental Influences on this compound Biosynthesis

Anthothis compound accumulation, including this compound, is significantly influenced by a combination of environmental and developmental factors. nih.govmdpi.comnih.govmaxapress.comciteab.commdpi.comresearchgate.netmaxapress.comapal.org.aumaxapress.com These external stimuli and internal cues can modulate the expression of both structural and regulatory genes involved in the pathway. nih.govresearchgate.netmaxapress.com

Light-Dependent and Light-Independent Regulation

Light is a critical environmental factor regulating anthothis compound biosynthesis in many plants. mdpi.comashs.orgnih.govmaxapress.comfrontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.com Anthothis compound accumulation is often light-dependent, with light exposure inducing the synthesis of these pigments. mdpi.comashs.orgnih.govmaxapress.comfrontiersin.orgfrontiersin.orgfrontiersin.org Different wavelengths of light, particularly blue light and UV light, can be effective in promoting anthothis compound biosynthesis. maxapress.comfrontiersin.orgfrontiersin.orgmdpi.com

Light signals are perceived by photoreceptors, such as phytochromes (PHYs), cryptochromes (CRYs), and UVR8, which then trigger signaling cascades that affect the activity of transcription factors regulating anthothis compound genes. mdpi.comresearchgate.netfrontiersin.org For example, the HY5 protein, a key component in light signaling, positively regulates the expression of anthothis compound biosynthetic genes. mdpi.comresearchgate.net In light-dependent regulation, the HY5-COP1-SPA complex is involved in stabilizing HY5, thereby promoting pigment accumulation. mdpi.comresearchgate.net

While many plants exhibit light-dependent anthothis compound synthesis, some horticultural plants can accumulate anthocyanins even in darkness, indicating the existence of light-independent regulatory pathways. ashs.orgnih.gov These pathways may involve protein factors upstream of the anthothis compound biosynthesis pathway that activate MYB transcription factors and MBW components, or variations in MYB promoters or the action of novel cofactors that lead to constitutive expression of MBW factors. ashs.org

Temperature Effects on Biosynthesis Gene Expression

Temperature is another significant environmental factor influencing anthothis compound biosynthesis and accumulation. nih.govnih.govmaxapress.commdpi.commdpi.comresearchgate.netfrontiersin.orgoup.comperiodikos.com.brresearchgate.net Generally, moderate low temperatures tend to enhance anthothis compound synthesis by increasing the expression levels of structural and regulatory genes like PAL, CHS, ANS, UFGT, and MYB. mdpi.comfrontiersin.orgoup.comperiodikos.com.br

Conversely, high temperatures can repress anthothis compound biosynthesis and may also lead to pigment degradation, resulting in decreased anthothis compound content. maxapress.comoup.comperiodikos.com.br Studies have shown that high temperatures can inhibit the transcription of anthothis compound biosynthetic genes. oup.com For instance, in potato, high temperatures affected the interaction between StMYB44s and StbHLH, inhibiting DFR promoter activity and reducing anthothis compound content. maxapress.com The effects of temperature on anthothis compound accumulation can also interact with other environmental factors like light. ashs.orgmdpi.comfrontiersin.org

pH Modulation of Biosynthesis

The pH of the cellular environment, particularly within the vacuole where anthocyanins accumulate, significantly impacts both the stability and the perceived color of this compound. Anthocyanins exhibit pH-dependent structural transformations, leading to different color manifestations in aqueous solutions frontiersin.orgmdpi.com. Under acidic conditions, typically around pH 3 or lower, anthocyanins, including this compound, exist primarily as the red or orange flavylium (B80283) cation updatepublishing.com. As the pH increases, a competition arises between the hydration of the flavylium cation, which yields a colorless carbinol pseudobase, and proton transfer reactions involving the acidic hydroxyl groups of the aglycone, leading to the formation of quinoidal bases updatepublishing.com. In alkaline environments, anthocyanins tend to degrade frontiersin.org.

Beyond directly affecting pigment structure and color, pH can also influence the enzymatic steps involved in this compound biosynthesis. Studies have shown that low environmental pH values can promote anthothis compound accumulation by activating the expression of late anthothis compound biosynthetic genes. Conversely, high pH values have been linked to increased levels of flavonols, suggesting a shift in metabolic flux within the flavonoid pathway nih.govplos.org. Research in Malus crabapple leaves demonstrated that low pH treatment induced anthothis compound accumulation, correlating with the upregulation of genes like McANS and McUFGT, which are involved in the final steps of anthothis compound biosynthesis nih.govplos.org. High pH, on the other hand, upregulated the transcription of McFLS, a flavonol synthase gene nih.govplos.org.

Transcription factors, particularly MYB proteins, have been implicated in mediating the pH response in relation to anthothis compound biosynthesis. In crabapple, certain McMYB transcription factors showed positive correlation with cyanidin accumulation under different pH conditions nih.govplos.org. Similarly, in transgenic Petunia plants expressing the RsMYB1 transcription factor, anthothis compound content increased significantly at low pH values, associated with the expression of anthothis compound biosynthesis genes kspbtjpb.org. However, the association between anthothis compound enhancement and pH was not observed in wild-type Petunia plants in that study, suggesting a role for specific regulatory elements in the pH response kspbtjpb.org.

The vacuolar pH itself is tightly regulated and plays a crucial role in determining anthothis compound color in plants. For instance, in petunia mutants with increased vacuolar pH (from approximately 5.5 to 6.0), the color of anthocyanins shifted from red to blue frontiersin.org. This vacuolar pH is regulated by a complex of transcription factors, including MYB, bHLH, and WD40 proteins, which control the expression of proton pumps responsible for vacuolar acidification frontiersin.org.

| pH Range | Dominant Anthothis compound Form | Observed Color (General) |

| ~3 or lower | Flavylium cation | Orange/Red |

| Increasing | Carbinol pseudobase, Quinoidal bases | Towards purple/blue |

| Alkaline | Degradation | Color loss |

(Note: This table provides a general overview of pH effects on anthothis compound color. The specific color can also be influenced by factors like copigmentation, metal ions, and the specific anthothis compound structure.) frontiersin.orgmdpi.comupdatepublishing.com

Comparative Biosynthesis Across Plant Species and Other Organisms (e.g., Fungi)

The anthothis compound biosynthetic pathway, which leads to the production of this compound and other related pigments, is largely conserved across diverse plant species preprints.orgnih.gov. This pathway is a branch of the phenylpropanoid pathway and involves a series of enzymatic reactions catalyzed by structural genes researchgate.netmaxapress.com. Key enzymes in the pathway include Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavonoid 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), Dihydroflavonol 4-Reductase (DFR), and Anthocyanidin Synthase (ANS) maxapress.comresearchgate.netresearchgate.net. Cyanidin is specifically derived from dihydroquercetin (DHQ) through the action of DFR and ANS maxapress.comresearchgate.net.

Despite the conserved core pathway, notable differences exist in the regulation and specific enzyme activities across plant species, contributing to the diversity in anthothis compound profiles and pigmentation patterns preprints.orgmdpi.combiorxiv.org. These differences can arise from variations in structural genes, regulatory genes (particularly MYB, bHLH, and WD40 transcription factors), and their complex interactions nih.govmdpi.com. For example, closely related plant species can exhibit differences in their anthothis compound repertoire and pigmentation due to genetic variations researchgate.netbiorxiv.org. Mutations or differential expression of genes encoding pathway enzymes or regulatory proteins can lead to altered pigment production or complete loss of pigmentation nih.govbiorxiv.org.

Studies comparing anthothis compound biosynthesis in different species have revealed species-specific regulatory features. For instance, the regulation of orthologous anthothis compound biosynthesis pathway genes can vary significantly between monocot and dicot plant species d-nb.info. The selective pressures on these genes can also differ depending on factors like pollination type and gene regulation patterns d-nb.info. Differences in transcription factors are frequently cited as explanations for pigmentation variations between varieties of the same species researchgate.net. MYB genes, in particular, are considered key players in activating or suppressing the production of different pigments and are more prone to account for pigmentation differences compared to bHLH or WD40 genes researchgate.net.

While anthocyanins are predominantly found in plants, recent research has identified the ability of certain fungi to produce these pigments, including cyanidin. This represents a novel area of study, as the focus on anthothis compound synthesis has historically been on plants frontiersin.orgnih.gov. For example, the fungus Aspergillus sydowii H-1 has been reported to produce five anthocyanins, including cyanidin 3-O-glucoside frontiersin.orgnih.govresearchgate.net. Investigations into the anthothis compound synthesis pathway in A. sydowii H-1 have revealed a pathway that differs from that found in plants, with the identification of specific genes involved frontiersin.orgnih.govresearchgate.net.

Another fungus, Cordyceps cicadae, a traditional Chinese medicinal fungus, is known for its production of cyanidin frontiersin.orgnih.govresearchgate.net. Studies in C. cicadae have identified key genes, such as CcDFR and CcOMT9, that affect cyanidin biosynthesis frontiersin.orgnih.govresearchgate.net. CcDFR appears to be a key regulatory gene in the pathway, while CcOMT9 influences cyanidin biosynthesis by affecting phenylalanine metabolism frontiersin.orgnih.gov. These findings highlight the existence of distinct anthothis compound biosynthesis pathways in fungi compared to plants and provide insights into the genetic basis of pigment production in these organisms frontiersin.orgnih.govresearchgate.net. Furthermore, fungal infection in plants can also induce anthothis compound biosynthesis as a defense response, indicating an interaction between fungal presence and the plant's metabolic pathways elifesciences.orgnih.govsigmaaldrich.commdpi.com.

| Organism Type | Presence of this compound/Anthocyanins | Key Pathway Features / Genes |

| Plants | Common | Conserved core pathway (Phenylpropanoid/Flavonoid), involves CHS, CHI, F3H, F3'H, DFR, ANS. Regulated by MBW complex (MYB, bHLH, WD40). Species-specific variations in regulation and enzyme activity. |

| Fungi | Reported in certain species (e.g., Aspergillus sydowii, Cordyceps cicadae) | Novel pathways identified, distinct from plants. Involves specific genes like CcDFR and CcOMT9 in C. cicadae. |

Chemical Reactivity, Stability, and Molecular Interactions of Cyanin

Environmental Factors Influencing Cyanin Stability and Color Properties

The stability and color expression of this compound are highly sensitive to environmental conditions, including pH, temperature, light, and oxygen. These factors can induce structural changes and degradation, impacting the pigment's visual characteristics and longevity.

pH-Dependent Structural Transformations and Chromatic Shifts

This compound exists in several different structural forms depending on the pH of the surrounding medium, and these transformations are directly linked to its observed color tandfonline.comnih.govnih.govmdpi.com. In highly acidic solutions (pH < 3), the predominant form is the red-colored flavylium (B80283) cation (AH⁺) tandfonline.comnih.govnih.gov. As the pH increases, the flavylium cation undergoes hydration, leading to the formation of the colorless carbinol pseudobase (B) tandfonline.comnih.gov. At slightly acidic to neutral pH levels (pH 5-8), deprotonation of the flavylium cation can also occur, yielding the violet/blue quinonoidal bases (A and A⁻) tandfonline.comnih.govmdpi.com. Further increases in pH lead to the formation of the colorless chalcone (B49325) (C) through tautomerization of the carbinol form nih.govmdpi.com.

The equilibrium between these forms dictates the observed color. The red flavylium cation is favored at low pH, while the proportion of colorless and blue forms increases with increasing pH tandfonline.comnih.gov. For instance, at pH 0.5, Cyanidin-3-glucoside exhibits orange hues, shifting towards redder tones as pH increases up to around 2.5 tandfonline.com. At higher pH values, the color shifts towards violet and blue due to the formation of quinonoidal forms tandfonline.comnih.gov. In alkaline conditions above pH 10, the color can shift towards green and yellow tones as degradation products accumulate tandfonline.com.

The glucosidic substitution at the C-3 position influences the pH-dependent behavior. Cyanidin-3-glucoside is generally more resistant to color changes compared to its aglycone, cyanidin (B77932), at very low pH (<3) tandfonline.com. This greater resistance is attributed to the glycosidic moiety providing steric protection to the flavylium cation, hindering the nucleophilic attack by water and the formation of the colorless carbinol pseudobase tandfonline.com.

| pH Range | Predominant Form(s) | Observed Color |

| < 3 | Flavylium cation (AH⁺) | Red |

| 5-8 | Quinonoidal bases (A, A⁻), Carbinol | Violet/Blue, Colorless |

| > 6 | Chalcone (C) | Colorless/Light Yellow |

Table 1: pH-Dependent Forms and Colors of this compound (Cyanidin-3-glucoside) tandfonline.comnih.govnih.govmdpi.com

Thermal Degradation Pathways and Mechanisms

Temperature is a critical factor affecting this compound stability, generally leading to degradation at elevated temperatures mdpi.commdpi.comnih.gov. The thermal degradation of anthocyanins, including this compound, is complex and can involve several pathways. One proposed mechanism involves the hydrolysis of the carbon atom at position C2, causing the opening of the pyrylium (B1242799) ring of the anthothis compound and generating a chalcone structure mdpi.com. Further degradation of the chalcone can lead to the formation of smaller phenolic compounds, such as aldehydes and benzoic acids mdpi.comrsc.org.

The rate and mechanism of thermal degradation are influenced by pH. Cyanidin-3-glucoside is generally more thermally stable at pH values below 3 mdpi.com. At higher pH values (e.g., pH 7), Cyanidin-3-glucoside shows lower thermal stability compared to cyanidin (the aglycone) ceon.rsresearchgate.net. Studies simulating food aging at elevated temperatures (e.g., 55°C) and neutral pH (pH 7.0) have shown a gradual loss of color intensity for Cyanidin-3-glucoside, accompanied by an increase in the brown index, indicating the formation of yellowish-brown degradation products ceon.rsresearchgate.net.

The presence of sugar moieties and their position of attachment can also impact thermal stability. While some studies suggest glycoside modification enhances thermal stability, others indicate that the position of the sugar is crucial foodengprog.org. For example, Cyanidin-3,5-diglucoside has demonstrated greater thermostability compared to unmodified cyanidin, suggesting that glycosylation at both the 3 and 5 positions confers stability foodengprog.org.

Effects of Oxidative Stress and Photodegradation

This compound is susceptible to degradation induced by oxidative stress and light exposure mdpi.commdpi.com. Oxidative stress, often involving reactive oxygen species (ROS), can lead to the breakdown of the anthothis compound structure mdpi.comnih.gov. Cyanidin-3-glucoside possesses antioxidant properties, which can help protect against oxidative damage, but it can also undergo oxidation itself nih.govmdpi.comnih.govbioone.org.

Photodegradation, the degradation caused by light, can occur through various mechanisms, including photo-oxidation mdpi.comnih.govresearchgate.net. Anthocyanins can absorb UV radiation, which can initiate degradation pathways mdpi.com. Studies have shown that Cyanidin-3-glucoside can be protected against photooxidation and photodegradation by other compounds with antioxidant properties, such as quercetin (B1663063) nih.gov. While Cyanidin-3-glucoside's stability is largely affected by pH, its degradation under UVA irradiation may not be substantially modified under certain experimental conditions bioone.org. The phenolic hydroxyl groups in the structure of this compound make it susceptible to degradation over time mdpi.com.

Co-pigmentation Phenomena and Mechanistic Insights

Co-pigmentation is a crucial phenomenon that significantly influences the color intensity and stability of anthocyanins, including this compound, in solution nih.govoeno-one.euwu.ac.thsemanticscholar.org. It involves the formation of non-covalent molecular complexes between anthocyanins and other organic molecules, known as co-pigments oeno-one.eusemanticscholar.org. These interactions typically involve π-π stacking between the planar aromatic rings of the anthothis compound flavylium cation and the co-pigment nih.govoeno-one.euwu.ac.th.

Co-pigmentation leads to a hyperchromic effect (increase in absorbance intensity) and a bathochromic shift (shift of the maximum absorbance wavelength to longer wavelengths), resulting in enhanced and often bluer or more purple colors nih.govoeno-one.eu. This phenomenon also contributes to the stabilization of the colored flavylium cation by protecting it from hydration and the subsequent formation of colorless forms nih.govoeno-one.eusemanticscholar.org.

Intermolecular and Intramolecular Co-pigmentation

Co-pigmentation can occur through intermolecular or intramolecular interactions oeno-one.eusemanticscholar.org.

Intermolecular Co-pigmentation: This involves the association between an anthothis compound molecule and a separate co-pigment molecule oeno-one.eusemanticscholar.org. Co-pigments can be colorless compounds such as flavonoids (e.g., quercetin), phenolic acids (e.g., gallic acid), alkaloids, amino acids, or polysaccharides oeno-one.euwu.ac.thnih.gov. The strength of intermolecular co-pigmentation is dependent on the concentration of both the anthothis compound and the co-pigment oeno-one.eu. Hydrophobic and hydrogen bonding forces are key intermolecular forces involved researchgate.net.

Intramolecular Co-pigmentation: This type of co-pigmentation occurs in acylated anthocyanins where an acyl group is covalently linked to the sugar moiety of the anthothis compound oeno-one.eusemanticscholar.org. The aromatic part of the acyl group folds back and interacts with the anthocyanidin chromophore through π-π stacking oeno-one.eusemanticscholar.org. This internal interaction is generally considered more efficient at stabilizing the anthothis compound color than intermolecular co-pigmentation because it is not dependent on the concentration of external co-pigments semanticscholar.orgmdpi.com. Acylated this compound derivatives can undergo intramolecular co-pigmentation, contributing to their increased color stability mdpi.comtandfonline.com.

Both intermolecular and intramolecular co-pigmentation help to stabilize the flavylium cation by forming a sandwich-like structure that physically shields the reactive C-2 position from nucleophilic attack by water oeno-one.eu.

Self-Association Mechanisms

Self-association is considered a special type of intermolecular co-pigmentation where anthothis compound molecules interact with each other to form aggregates, typically dimers or higher-order stacks nih.govoeno-one.eusemanticscholar.orgmdpi.comresearchgate.net. This phenomenon also involves vertical stacking of the aromatic rings through π-π interactions nih.govoeno-one.euaip.org.

Self-association contributes to the enhancement and stabilization of anthothis compound color by reducing the concentration of free anthothis compound molecules available for hydration and degradation nih.govoeno-one.eu. The extent of self-association is dependent on factors such as anthothis compound concentration, pH, temperature, and the structure of the anthothis compound, particularly the substitutions on the B-ring and the nature of the sugar moiety mdpi.comscielo.org.zasasev.orgjournals.ac.za.

Studies on Cyanidin-3-glucoside have shown that it undergoes self-association, although the strength of this association may be weaker compared to other anthocyanins like delphinidin-3-glucoside mdpi.com. The presence of a hydroxyl group at the C3' position on the B-ring can reduce the planarity of the molecule, potentially decreasing the extent of self-association mdpi.comscielo.org.za. Conversely, methylation on the B-ring can increase self-association mdpi.com. The sugar moiety also plays a role; replacing the glucoside with a disaccharide like rutinoside at the C3 position can hinder self-association scielo.org.zasasev.org.

Self-association is strongest between neutral species and is destabilized by charge repulsion between similarly charged molecules, such as positively charged flavylium cations or negatively charged anionic bases mdpi.com. While self-association is known to contribute to color in plants, its role in complex mixtures like red wine is still debated oeno-one.eusemanticscholar.org.

| Interaction Type | Description | Co-pigment Source | Impact on Color & Stability |

| Intermolecular | Interaction between anthothis compound and a separate co-pigment molecule | External compound | Enhancement, Stabilization |

| Intramolecular | Interaction between anthocyanidin chromophore and a covalently linked acyl group | Part of the anthothis compound | Enhancement, Stabilization |

| Self-Association | Interaction between anthothis compound molecules (aggregation) | Other anthothis compound molecule | Enhancement, Stabilization |

Table 2: Types of Co-pigmentation and Self-Association involving this compound nih.govoeno-one.euwu.ac.thsemanticscholar.orgresearchgate.net

Chemical Profile of this compound: Reactivity, Stability, and Molecular Interactions

This compound, scientifically known as cyanidin-3,5-O-diglucoside, is a prominent anthothis compound pigment found in various plants, including red wine wikipedia.orgnih.gov. It is an anthothis compound cation and plays a role as a plant metabolite nih.gov. This compound is the diglycosylated form of the anthocyanidin cyanidin, which is widely distributed in nature and contributes to red-purple coloration in many fruits and vegetables wikipedia.orgnih.govnih.gov.